molecular formula C12H12FNO2S2 B4649672 4-FLUORO-N-[1-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE

4-FLUORO-N-[1-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4649672
M. Wt: 285.4 g/mol
InChI Key: ILTJJWZBWQQDNV-UHFFFAOYSA-N
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Description

4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a fluorine atom attached to a benzene ring, which is further connected to a sulfonamide group. The presence of a thiophene ring adds to its structural complexity. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-(thiophen-2-yl)ethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This leads to the inhibition of folic acid synthesis in bacteria, resulting in antimicrobial effects. Additionally, the compound may interact with other enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzene-1-sulfonamide
  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl

Uniqueness

4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the thiophene ring contributes to its electronic properties and reactivity .

Properties

IUPAC Name

4-fluoro-N-(1-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S2/c1-9(12-3-2-8-17-12)14-18(15,16)11-6-4-10(13)5-7-11/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTJJWZBWQQDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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